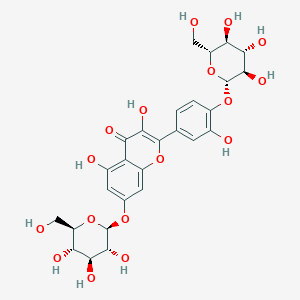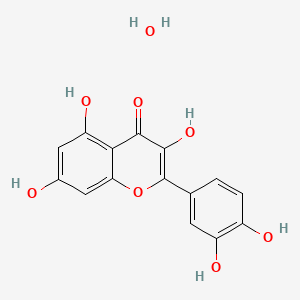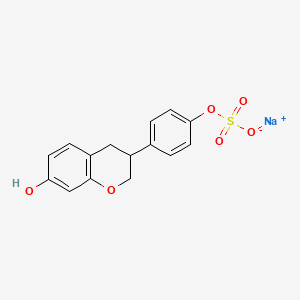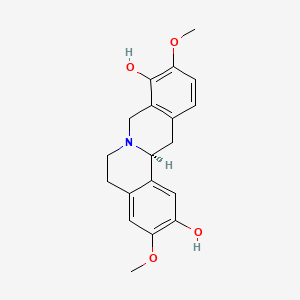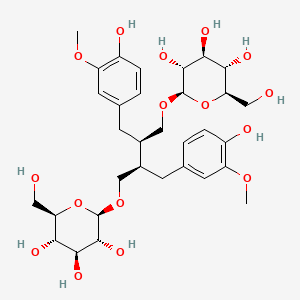
2',3',4'-Trihydroxychalcon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .
Synthesis Analysis
Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .Molecular Structure Analysis
The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .Physical and Chemical Properties Analysis
2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Modulation von Östrogenrezeptor-Antworten
2’,3’,4’-THC wurde gefunden, um Östrogenrezeptor (ER)-vermittelte Antworten zu modulieren {svg_1}. Dies könnte möglicherweise die nachteiligen Auswirkungen einer langfristigen Hormonersatztherapie (HRT) während der Menopause verhindern {svg_2}. Es verändert die Aktivität von ERα bei der Genregulation und Zellproliferation, ohne mit E2 um die Bindung an ERα zu konkurrieren {svg_3}.
Proliferation von Brustkrebszellen
Die Forschung hat gezeigt, dass 2’,3’,4’-THC die Östrogenrezeptor-α-Regulation von Genen und die Proliferation von Brustkrebszellen verändern kann {svg_4}. Es wurde festgestellt, dass es die Proliferation von MCF-7-Zellen blockiert, indem es die E2-induzierte Aktivierung von MAPK und c-MYC-Transkription verhindert {svg_5}.
Reprogrammierungsmechanismus
2’,3’,4’-THC gilt als Reprogrammierungsverbindung, da es die Aktivität von ERα bei der Genregulation und Zellproliferation verändert, ohne mit E2 um die Bindung an ERα zu konkurrieren {svg_6}. Dieser Reprogrammierungsmechanismus könnte möglicherweise die nachteiligen proliferativen Auswirkungen von Östrogen in HRT überwinden {svg_7}.
Wirkmechanismus
- Role : ERα plays a crucial role in mediating estrogen’s effects, including gene regulation and cell proliferation .
- Gene Regulation : It uniquely regulates genes in bone-derived U2OS cells, affecting 824 out of 1358 genes not regulated by E2 alone .
- Molecular Effects : 2’,3’,4’-THC’s actions differ from selective estrogen receptor modulators (SERMs). It doesn’t directly bind to ERα’s E2 binding site but reprograms ERα activity .
- Cellular Effects : It blocks MCF-7 breast cancer cell proliferation by inhibiting E2-induced MAPK activation and c-MYC transcription .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Zukünftige Richtungen
2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .
Biochemische Analyse
Biochemical Properties
2’,3’,4’-Trihydroxychalcone has been found to interact with various enzymes and proteins. It has been shown to modulate estrogen receptor (ER)-mediated responses . This compound has also been reported to have a moderate to potential ability to reduce blood sugar .
Cellular Effects
In cellular processes, 2’,3’,4’-Trihydroxychalcone has been found to have significant effects. It has been shown to block the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription . It also produced a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxychalcone exerts its effects through various mechanisms. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but rather alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .
Temporal Effects in Laboratory Settings
Its ability to alter the activity of ERα on gene regulation and cell proliferation suggests potential long-term effects on cellular function .
Metabolic Pathways
2’,3’,4’-Trihydroxychalcone is a part of the phenylpropanoid pathway, a large and diverse biosynthetic network that produces a wide array of plant natural products . It is an important intermediate of the flavonoid biosynthetic pathway .
Transport and Distribution
Given its interaction with the estrogen receptor, it is likely that it is transported in the blood to target tissues containing one or both nuclear estrogen receptor subtypes .
Subcellular Localization
Its interaction with nuclear estrogen receptors suggests that it may be localized in the nucleus .
Eigenschaften
IUPAC Name |
3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGTBGJKOTHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892373 |
Source


|
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-74-2 |
Source


|
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

